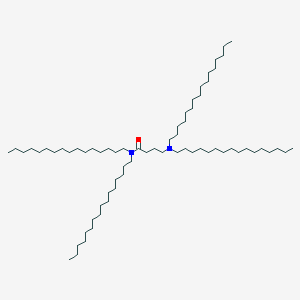
4-(Dihexadecylamino)-N,N-dihexadecylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dihexadecylamino)-N,N-dihexadecylbutanamide is a complex organic compound known for its lipophilic properties. It is often used in scientific research due to its ability to interact with cellular membranes. This compound is particularly noted for its applications in fluorescence microscopy and cell tracing.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dihexadecylamino)-N,N-dihexadecylbutanamide typically involves the reaction of hexadecylamine with butanoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification techniques are employed to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions
4-(Dihexadecylamino)-N,N-dihexadecylbutanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides.
Scientific Research Applications
4-(Dihexadecylamino)-N,N-dihexadecylbutanamide is widely used in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in cell tracing and fluorescence microscopy due to its strong fluorescence properties.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of specialized coatings and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Dihexadecylamino)-N,N-dihexadecylbutanamide involves its interaction with cellular membranes. The compound inserts itself into the lipid bilayer, aligning its alkyl tails with the phospholipid acyl chains. This interaction enhances the fluorescence of the compound, making it useful for imaging applications. The molecular targets include membrane lipids and proteins, and the pathways involved are primarily related to membrane dynamics and signaling.
Comparison with Similar Compounds
Similar Compounds
4-(4-(Dihexadecylamino)styryl)-N-methylpyridinium iodide: Another lipophilic compound used in fluorescence microscopy.
DiI (1,1’-Dioctadecyl-3,3,3’,3’-tetramethylindocarbocyanine perchlorate): A similar compound used for cell labeling and tracing.
Uniqueness
4-(Dihexadecylamino)-N,N-dihexadecylbutanamide is unique due to its specific interaction with cellular membranes and its strong fluorescence properties. Unlike other similar compounds, it provides a higher degree of fluorescence enhancement and stability, making it particularly valuable for long-term imaging studies.
Properties
CAS No. |
62746-35-4 |
|---|---|
Molecular Formula |
C68H138N2O |
Molecular Weight |
999.8 g/mol |
IUPAC Name |
4-(dihexadecylamino)-N,N-dihexadecylbutanamide |
InChI |
InChI=1S/C68H138N2O/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-63-69(64-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2)65-61-62-68(71)70(66-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)67-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h5-67H2,1-4H3 |
InChI Key |
CRLCQECPRNYMFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCC)CCCC(=O)N(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















